
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a compound that has gained significant interest in scientific research due to its potential biological effects. This compound is also known as L-765,314 and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has various biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its potential to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.
Orientations Futures
There are many future directions for the study of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. Some of these directions include further studies on its mechanism of action, its potential use in treating other diseases, and the development of more effective derivatives of this compound.
Conclusion:
In conclusion, 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a compound that has gained significant interest in scientific research due to its potential biological effects. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects. There are many future directions for the study of this compound, and further research is needed to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide involves the reaction of p-tolylacetic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl 4-bromobutyrate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is then coupled with 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole to form the final product.
Applications De Recherche Scientifique
The potential applications of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in scientific research are vast. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-10-16(11-7-14)21-18(24)4-3-5-19-22-20(23-26-19)15-8-12-17(25-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNZJPWTXVZIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

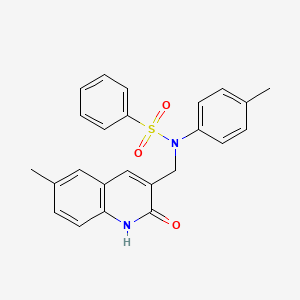
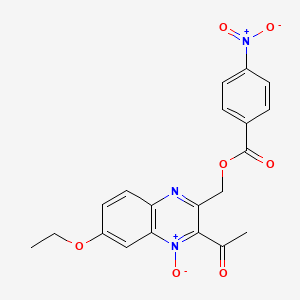
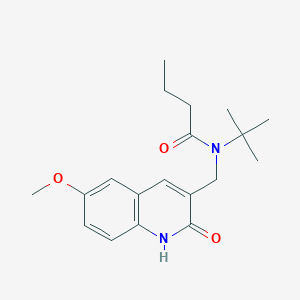
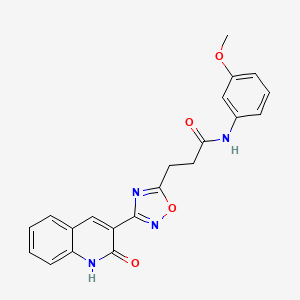
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
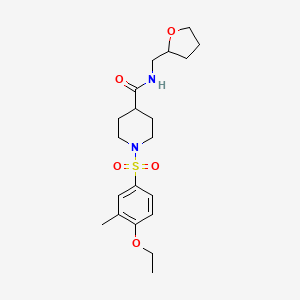
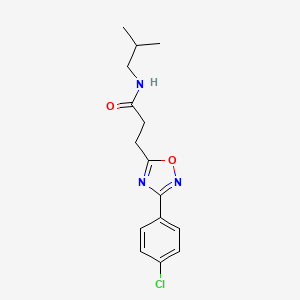





![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)